delta(3)-Cefotiam
CAS No.: 142182-63-6
Cat. No.: VC21341626
Molecular Formula: C18H23N9O4S3
Molecular Weight: 525.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 142182-63-6 |
---|---|
Molecular Formula | C18H23N9O4S3 |
Molecular Weight | 525.6 g/mol |
IUPAC Name | 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h6,8,12-13,15H,3-5,7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31) |
Standard InChI Key | DTZXOJSIJQTTJR-UHFFFAOYSA-N |
SMILES | CN(C)CCN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)CC4=CSC(=N4)N |
Canonical SMILES | CN(C)CCN1C(=NN=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)CC4=CSC(=N4)N |
Property | Value |
---|---|
CAS Number | 142182-63-6 |
Molecular Formula | C₁₈H₂₃N₉O₄S₃ |
Molecular Weight | 525.63 g/mol |
LogP | 0.05350 |
pKa | 2.34±0.60 (Predicted) |
Density | 1.8 g/cm³ |
Polar Surface Area | 255.52000 |
Classification and Relationship to Cefotiam
Delta(3)-Cefotiam is an isomer of cefotiam, with the primary difference being the position of a double bond in the cephalosporin nucleus. While standard cefotiam (CAS No. 61622-34-2) is often classified as a second-generation cephalosporin, delta(3)-cefotiam is typically categorized as a third-generation cephalosporin due to its enhanced activity against Gram-negative bacteria . This generational advancement reflects improvements in the compound's spectrum of activity and resistance to beta-lactamase enzymes.
The relationship between delta(3)-cefotiam and standard cefotiam is significant in understanding the evolution of cephalosporin antibiotics. Both compounds share the same basic structure, but the subtle modification in delta(3)-cefotiam confers different pharmacokinetic and pharmacodynamic properties. It is worth noting that cefotiam itself has several prodrug forms, such as cefotiam hexetil hydrochloride, which is designed for oral administration but requires conversion to the active form to exhibit antibacterial properties .
Mechanism of Action
Antibacterial Mechanism
Delta(3)-Cefotiam, like other cephalosporin antibiotics, exerts its antibacterial effects through inhibition of bacterial cell wall synthesis. The compound binds specifically to penicillin-binding proteins (PBPs) located on the bacterial cell membrane. These proteins are essential enzymes responsible for the cross-linking of peptidoglycan chains, which form the structural backbone of bacterial cell walls. By interfering with this cross-linking process, delta(3)-cefotiam compromises the structural integrity of the bacterial cell wall.
The weakened cell wall is unable to withstand the osmotic pressure differential between the bacterial cytoplasm and the external environment. This mechanical vulnerability ultimately leads to cell lysis and bacterial death, particularly during the growth and division phases when cell wall synthesis is most active. This bactericidal mechanism is highly effective because it targets structures that are unique to bacterial cells and absent in mammalian cells, thereby conferring selective toxicity.
Spectrum of Activity
Delta(3)-Cefotiam exhibits a broad spectrum of antibacterial activity, with particular effectiveness against Gram-negative bacteria. This enhanced activity against Gram-negative organisms is a defining characteristic of third-generation cephalosporins and represents an improvement over earlier generations . The compound maintains activity against many Gram-positive bacteria as well, though generally to a lesser extent than its activity against Gram-negative species.
In vitro studies have demonstrated significant antibacterial activity against Proteus mirabilis, with minimum inhibitory concentration (MIC) values of approximately 1.56 μg/mL . This effectiveness extends to other clinically relevant pathogens, including those responsible for respiratory tract infections, urinary tract infections, and skin infections. Additionally, research suggests potential efficacy against extended-spectrum beta-lactamase (ESBL) producing strains, which are increasingly prevalent in clinical settings and often resistant to many conventional antibiotics.
Bacterial Strain | MIC Value |
---|---|
P. mirabilis IFO 3849 | 1.56 μg/mL |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of delta(3)-cefotiam involves a multi-step process that begins with the basic cephalosporin nucleus. This complex procedure typically includes key reactions such as acylation, cyclization, and hydrolysis to form the beta-lactam ring and introduce the desired side chains that characterize the final compound. The precise positioning of the double bond at the delta(3) position represents a critical step in the synthesis, differentiating this compound from standard cefotiam.
The synthetic route must be carefully controlled to ensure stereospecificity and purity, as isomeric impurities can significantly affect both the antibacterial efficacy and safety profile of the final product. Studies have identified various isomeric impurities in cefotiam preparations, including the Δ3(4) isomer, which underscores the importance of rigorous quality control during synthesis.
Manufacturing Processes
Industrial production of delta(3)-cefotiam typically employs a combination of fermentation and chemical synthesis techniques. The process begins with fermentation to produce the cephalosporin nucleus, which serves as the foundation for subsequent chemical modifications. The fermentation phase usually involves specific strains of fungi that naturally produce cephalosporin compounds, which are then harvested and purified.
Following the production of the base compound, chemical modifications are performed to introduce the side chains and structural features that define delta(3)-cefotiam. These modifications require precise control of reaction conditions to ensure high yield and purity. The final stages of production involve purification techniques such as crystallization and chromatography to remove impurities and isolate the desired compound. Quality assurance testing is essential throughout the manufacturing process to ensure compliance with pharmacopoeial standards for purity, which typically requires greater than 95% purity for pharmaceutical-grade products.
Pharmacological Properties
Pharmacokinetics
The pharmacokinetic profile of delta(3)-cefotiam determines its distribution, metabolism, and elimination within the body after administration. Though specific data for delta(3)-cefotiam is limited in the provided search results, inferences can be made based on related cephalosporins. Generally, cephalosporins demonstrate good distribution throughout body tissues and fluids, with varying degrees of protein binding depending on the specific compound.
For parenterally administered cephalosporins like delta(3)-cefotiam, peak serum concentrations are typically achieved rapidly following intravenous administration. The elimination half-life influences dosing intervals, with most cephalosporins being eliminated primarily through renal excretion. This renal clearance mechanism necessitates dose adjustments in patients with impaired kidney function to prevent accumulation and potential toxicity.
Pharmacodynamics
The pharmacodynamic properties of delta(3)-cefotiam relate to the relationship between drug concentration and antibacterial effect. For beta-lactam antibiotics like cephalosporins, the time that drug concentrations remain above the minimum inhibitory concentration (T>MIC) is the pharmacodynamic parameter most closely associated with clinical efficacy . This time-dependent killing characteristic influences dosing strategies in clinical practice.
In vitro studies have demonstrated that delta(3)-cefotiam exhibits significant antibacterial activity at concentrations of 0.78-1.65 μg/mL over a 4-8 hour period against P. mirabilis . This concentration-time relationship is crucial for determining optimal dosing regimens that maximize efficacy while minimizing the potential for development of bacterial resistance.
Research Findings and Future Directions
Efficacy Studies
Research on delta(3)-cefotiam has yielded promising results regarding its antibacterial efficacy. In vitro studies have confirmed its activity against various bacterial strains, with particularly notable results against P. mirabilis IFO 3849, where it demonstrated an MIC value of 1.56 μg/mL . These findings support its classification as a broad-spectrum antibiotic with significant potential in treating infections caused by susceptible organisms.
Animal studies have provided additional evidence of efficacy, demonstrating successful treatment of experimental urinary tract infections in mice models. These studies utilized cefotiam at doses ranging from 50 to 200 mg/kg administered subcutaneously twice daily for 5 days, resulting in effective clearance of the infecting organisms . Such preclinical data provides a foundation for clinical investigations and helps establish appropriate dosing regimens for human use.
Stability and Formulation Research
Research has identified isomeric impurities in cefotiam preparations, including the Δ3(4) isomer, highlighting the importance of stability studies and careful formulation development. Understanding the stability profile of delta(3)-cefotiam under various storage conditions is crucial for ensuring product integrity throughout its shelf life and maintaining consistent therapeutic efficacy.
Formulation research for delta(3)-cefotiam would likely focus on optimizing parameters such as solubility, stability, and bioavailability. As a parenteral antibiotic, considerations regarding compatibility with diluents, storage conditions, and administration protocols are essential aspects of pharmaceutical development that require thorough investigation to ensure safe and effective clinical use.
Future Research Directions
Current research suggests that delta(3)-cefotiam may have potential applications in treating infections caused by extended-spectrum beta-lactamase (ESBL) producing strains. This represents an important area for future investigation, as ESBL-producing bacteria present significant therapeutic challenges due to their resistance to many commonly used antibiotics.
Additional research directions might include combination therapies to enhance efficacy against resistant pathogens, development of novel formulations for improved delivery, and expanded clinical trials to better define the role of delta(3)-cefotiam in contemporary antimicrobial therapy. Long-term surveillance studies would also be valuable to monitor for the development of resistance mechanisms that might compromise future utility of this antibiotic.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume